molecular formula C15H16S2 B1581348 1,3-Bis(phenylthio)propane CAS No. 28118-53-8

1,3-Bis(phenylthio)propane

Cat. No. B1581348
CAS RN: 28118-53-8
M. Wt: 260.4 g/mol
InChI Key: YNNYXLLXSONLCU-UHFFFAOYSA-N
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Description

1,3-Bis(phenylthio)propane, also known as BPTP , is an organic compound with the chemical formula C6H5S(CH2)3SC6H5 . It belongs to the class of thioethers and is characterized by its two phenylthio (phenylsulfanyl) groups attached to a central propane backbone. BPTP is a colorless to pale yellow liquid with a molecular weight of 260.42 g/mol .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 264°C at 12 mmHg .
  • Density : 1.13 g/mL at 25°C .
  • Refractive Index (n20/D) : 1.6281 (literature value) .

Scientific Research Applications

Thermal and Structural Investigation

1,3-Bis(phenylthio)propane has been studied for its thermal decomposition and structural properties. Bisthiourea derivatives, including 1,1′-(propane-1,3-diyl)bis(3-phenylthiourea), were characterized using IR, 1H NMR, 13C NMR, and single-crystal X-ray analysis. This revealed their organization into specific space groups and provided insights into their thermal behavior (Pansuriya et al., 2012).

Supramolecular Polymer Synthesis

1,3-Bis(phenylthio)propane is utilized in the synthesis of supramolecular polymers. A study involving the self-assembly of dithioether building blocks and HAuCl4.3H2O resulted in complexes featuring nearly linear chains and demonstrated solid-state luminescence. This finding is crucial for the development of novel materials with specific optical properties (Awaleh et al., 2008).

Delocalization in Electron Systems

The compound 1,3-bis(4-methyl-5-phenyl-1,2-dithiol-3-ylidene)propane-2-thione, a higher homologue of 1,3-Bis(phenylthio)propane, was examined for its electron delocalization properties. X-Ray diffraction studies indicated some degree of delocalization, contributing to the understanding of electron systems in related compounds (Bjernemose et al., 2003).

Dinuclear Complex Synthesis

In the field of coordination chemistry, 1,3-Bis(phenylthio)propane is used to synthesize dinuclear complexes of metals like Co2+, Ni2+, and Cu2+. These complexes have been characterized through various analytical techniques, highlighting their potential for diverse applications in materials science (Al-Razaq et al., 2016).

Polymer Chemistry

1,3-Bis(phenylthio)propane derivatives are crucial in polymer chemistry, particularly in the controlled synthesis of polyfluorenes. Studies on bis(diphenylphosphino)propane derivatives have shown their impact on polymerization processes, influencing the molecular weight and properties of the resulting polymers (Sui et al., 2015).

Dental Composite Research

In dental materials research, derivatives of 1,3-Bis(phenylthio)propane like Bis-GMA and CH3Bis-GMA have been analyzed for their polymerization properties. These studies contribute to the development of novel dental composites with improved characteristics (Pereira et al., 2002).

properties

IUPAC Name

3-phenylsulfanylpropylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16S2/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNYXLLXSONLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCSC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341841
Record name 1,3-Bis(phenylthio)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(phenylthio)propane

CAS RN

28118-53-8
Record name 1,3-Bis(phenylthio)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
MO Awaleh, A Badia, F Brisse - Inorganic chemistry, 2005 - ACS Publications
The synthesis and characterization of nine coordination networks based on 1,3-bis(phenylthio)propane, L 3 , and silver(I) salts of PF 6 - (1), CF 3 COO - (2), CF 3 CF 2 COO - (3), CF 3 …
Number of citations: 54 pubs.acs.org
K Tanaka, H Uneme, S Matsui, A Kaji - Bulletin of the Chemical Society …, 1982 - journal.csj.jp
The reactions of a variety of 1,3-bis(phenylthio)propanes with butyllithium have been shown to produce cyclopropyl phenyl sulfides in good to high yields. A new and convenient in situ …
Number of citations: 40 www.journal.csj.jp
R TANIKAGA, A KAJI - jlc.jst.go.jp
Recently, Cohen found an efficient route to the lithium derivatives of cyclo-propanes. 3) We now wish to report an extremely facile method for the preparation of 1-lithiocyclopropyl …
Number of citations: 0 jlc.jst.go.jp
KJ Asali - Advanced Materials Research, 2010 - Trans Tech Publ
Reactions of the labile complex (Me3tach)M(CO)3 (Me3tach = 1,3,5-trimethyl-1,3,5-triazacyclohexane; M = W, Mo) with bis(phenylthio)alkanes ( = PhS(CH2)nSPh), (2:3 molar ratio) in …
Number of citations: 1 www.scientific.net
M Knorr, F Guyon, A Khatyr, C Strohmann… - Inorganic …, 2012 - ACS Publications
Reaction of CuI with bis(phenylthio)propane in a 1:1 ratio yields the two-dimensional coordination polymer [{Cu(μ 2 -I) 2 Cu}{μ-PhS(CH 2 ) 3 SPh} 2 ] n (1). The 2D-sheet structure of 1 is …
Number of citations: 93 pubs.acs.org
K Tanaka, H Uneme, S Matsui, R Tanikaga, A Kaji - Chemistry Letters, 1980 - journal.csj.jp
1,3-Bis(phenylthio)propane reacted readily with 2–2.2 equiv. of n-butyllithium in THF at 0C to afford 1-lithiocyclopropyl phenyl sulfide. Treatment of the substituted 1,3-bis(phenylthio)…
Number of citations: 24 www.journal.csj.jp
CA McAuliffe, FP McCullough, RD Sedgwick… - Inorganica Chimica …, 1978 - Elsevier
The mass spectra of bis(phenylthio)methane, 1,2-bis(phenylthio)ethane, 1,3-bis(phenylthio)propane, 1,6-bis(phenylthio)hexane, 1,8-bit(phenylthio)octane, cis-1,2-bis(phenylthio)…
Number of citations: 8 www.sciencedirect.com
MO Awaleh, F Baril-Robert, C Reber, A Badia… - Inorganic …, 2008 - ACS Publications
A series of discrete compounds and supramolecular polymers were synthesized by self-assembly of dithioether building blocks and HAuCl 4 ·3H 2 O. In complexes 1 {[AuL 1-Me Cl], …
Number of citations: 32 pubs.acs.org
T Takeda, Y Takagi, N Saeki, T Fujiwara - Tetrahedron Letters, 2000 - Elsevier
Preparation of allylsilanes by the Cp 2 Ti[P(OEt) 3 ] 2 (1)-promoted reaction of 2,4-bis(phenylthio)but-3-enylsilanes 5 is described. The olefination of carbonyl compounds 6 using the …
Number of citations: 15 www.sciencedirect.com
MO Awaleh, F Brisse, YD Soubaneh, T Maris… - Journal of Inorganic and …, 2010 - Springer
Four silver(I) coordination polymers of composition [Ag 6 (bptp) 3 (OOCCF 2 CF 2 COO) 3 ] ∞ (1), [Ag 5 (bptp) 2 (CF 3 SO 3 ) 5 (CH 3 COCH 3 ) 2 ] ∞ (2), [Ag(bmtm)(C 10 H 7 SO 3 )] ∞ (…
Number of citations: 12 link.springer.com

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